AES-350

Descripción

Propiedades

IUPAC Name |

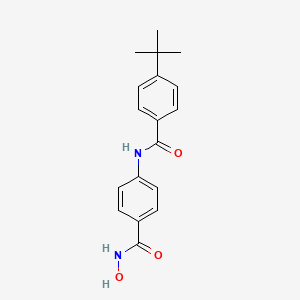

4-tert-butyl-N-[4-(hydroxycarbamoyl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-18(2,3)14-8-4-12(5-9-14)16(21)19-15-10-6-13(7-11-15)17(22)20-23/h4-11,23H,1-3H3,(H,19,21)(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMOQHLZNJFXULZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90233744 | |

| Record name | Tert-butylbenzamido hydroxylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90233744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847249-57-4 | |

| Record name | Tert-butylbenzamido hydroxylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847249574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tert-butylbenzamido hydroxylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90233744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TERT-BUTYLBENZAMIDO HYDROXYLBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZGC21O8KI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AES-350 instrument fundamental operating principles

A comprehensive search for a scientific instrument designated as "AES-350" for use by researchers, scientists, and drug development professionals did not yield any specific results. It is possible that "this compound" may be an internal product number, a component of a larger system, or a misnomer for another instrument. The search did, however, return information on various products and standards that include "AES" or "350" in their designation, which are detailed below for clarification.

Products and Standards Unrelated to a Scientific Instrument

A number of products and standards were identified that, while not scientific instruments for drug development, bear a similar name. These include:

-

AES-A-350 Closed System Inhibitor: This is a chemical product, not an instrument, designed as a dispersant for cleaning water systems. It is used to manage calcium carbonate, iron oxides, and manganous oxides deposits.[1]

-

Curtiss-Wright this compound Push Button Shift Selector: This is an automotive component, specifically a 7-button shifter for transmissions.[2]

-

AESSEAL Packing Style 350: This refers to a type of braided graphite tape used for sealing applications.[3]

-

Audio-Technica ATM350a Microphone Systems: This is a cardioid condenser microphone designed for instrument recording and sound reinforcement.[4]

Contextual Mentions of "AES" in Relevant Fields

The acronym "AES" appears in contexts relevant to the target audience, but not in reference to a specific "this compound" instrument:

-

Adverse Events (AEs): In clinical trial documentation, "AEs" is a standard abbreviation for Adverse Events.[5]

-

AES Cleanroom Technology: AES is a provider of cleanroom facilities and solutions for the pharmaceutical and biotechnology industries.[6][7]

-

Automated Export System (AES): This is a system used for filing export documentation.[8]

Potential Areas of Application for an "this compound" Instrument

Given the target audience of researchers and drug development professionals, an instrument with a name like "this compound" could potentially fall into several categories of analytical or laboratory equipment. These include, but are not limited to:

-

Spectroscopy: Techniques such as Atomic Emission Spectroscopy (AES) or Auger Electron Spectroscopy (AES) are used for elemental analysis.

-

Chromatography: Various chromatographic techniques are fundamental in drug discovery and quality control.

-

Cellular Analysis: Instruments for flow cytometry, cell counting, or high-content screening are crucial in modern drug development.

-

Sample Preparation: Automated systems for sample handling and preparation are common in high-throughput laboratory environments.

Without further clarification on the type of instrument or its intended application, it is not possible to provide a detailed technical guide on its operating principles, data presentation, or experimental protocols.

Recommendation

For a detailed technical guide, please provide a more specific name for the instrument, its manufacturer, or its area of application (e.g., "Auger Electron Spectrometer," "Automated Electrophoresis System," etc.). This will allow for a targeted search and the generation of a relevant and accurate technical whitepaper.

References

- 1. aesarabia.com [aesarabia.com]

- 2. pdf.directindustry.com [pdf.directindustry.com]

- 3. aesseal.com [aesseal.com]

- 4. sportsvideo.org [sportsvideo.org]

- 5. sec.gov [sec.gov]

- 6. Cleanroom [pharmaceuticalonline.com]

- 7. contractpharma.com [contractpharma.com]

- 8. 14 Best airline Jobs in Santa Clara, California (November 2025) | JOB TODAY [jobtoday.com]

An In-depth Technical Guide to Atomic Emission Spectroscopy (AES) for Trace Element Detection in Pharmaceutical Applications

Disclaimer: Initial searches for a specific instrument model "AES-350" for trace element detection did not yield relevant results for a recognized analytical instrument. The following technical guide focuses on the principles and capabilities of the broader analytical technique of Atomic Emission Spectroscopy (AES), with a particular emphasis on Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES or ICP-OES), a modern and widely used method for trace element analysis in the pharmaceutical industry.

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core principles, experimental protocols, and quantitative capabilities of AES for the detection of trace elemental impurities.

Core Principles of Atomic Emission Spectroscopy (AES)

Atomic Emission Spectroscopy is a powerful analytical technique used to determine the elemental composition of a sample. The fundamental principle of AES is the measurement of light emitted by the atoms or ions of an element after they have been excited to a higher energy level.

The process involves:

-

Atomization: The sample is introduced into a high-energy source, such as a flame or plasma, which breaks down the sample into its constituent atoms.

-

Excitation: The high temperature of the source excites the electrons of the atoms to higher, unstable energy levels.

-

Emission: As the excited electrons return to their stable, ground state, they emit photons of light.

-

Detection: The emitted light has a characteristic wavelength for each element. A spectrometer separates these wavelengths, and a detector measures the intensity of the light at each specific wavelength. The intensity of the emitted light is directly proportional to the concentration of the element in the sample.

Inductively Coupled Plasma (ICP) is a state-of-the-art excitation source that uses a high-frequency electromagnetic field to ionize a stream of argon gas, creating a plasma with temperatures reaching up to 10,000 K. This high temperature ensures efficient atomization and excitation of a wide range of elements, making ICP-AES a highly sensitive and robust technique for trace element analysis.[1][2]

Applications in Pharmaceutical and Drug Development

The control of elemental impurities in pharmaceutical products is crucial to ensure patient safety and drug efficacy. Regulatory bodies such as the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH) have established stringent guidelines, such as USP General Chapters <232> and <233>, which mandate the use of modern instrumental techniques like ICP-AES and ICP-MS for the analysis of elemental impurities.[3][4]

Key applications of AES in the pharmaceutical industry include:

-

Raw Material Testing: Screening of active pharmaceutical ingredients (APIs), excipients, and other raw materials for the presence of elemental impurities that may have been introduced during their synthesis or manufacturing.

-

Finished Product Analysis: Ensuring that the final drug product complies with the permitted daily exposure (PDE) limits for toxic elements.

-

Stability Studies: Monitoring the levels of elemental impurities over the shelf-life of a drug product to detect any leaching from container closure systems.

-

Manufacturing Process Monitoring: Identifying and controlling potential sources of elemental contamination from manufacturing equipment.[5]

Quantitative Capabilities: Detection Limits

The detection limit is a critical performance characteristic of an analytical method, representing the lowest concentration of an element that can be reliably detected. The following tables summarize typical instrument detection limits (IDLs) for various elements using ICP-AES. It is important to note that actual method detection limits will depend on the sample matrix and preparation.

Table 1: Typical Instrument Detection Limits for Various Elements by ICP-AES

| Element | Wavelength (nm) | Detection Limit (ppb) |

| Aluminum (Al) | 396.152 | 28 |

| Arsenic (As) | 188.980 | 10 |

| Barium (Ba) | 455.403 | 1.3 |

| Cadmium (Cd) | 226.502 | 1 |

| Calcium (Ca) | 317.933 | 0.2 |

| Chromium (Cr) | 267.716 | 7 |

| Copper (Cu) | 324.754 | 3 |

| Iron (Fe) | 259.940 | 6.2 |

| Lead (Pb) | 220.353 | 10 |

| Magnesium (Mg) | 279.553 | 1.6 |

| Manganese (Mn) | 257.610 | 1.4 |

| Mercury (Hg) | 184.887 | 5 |

| Molybdenum (Mo) | 202.032 | 4 |

| Nickel (Ni) | 231.604 | 15 |

| Palladium (Pd) | 340.458 | 20 |

| Platinum (Pt) | 265.945 | 20 |

| Potassium (K) | 766.491 | 60 |

| Sodium (Na) | 589.592 | 69 |

| Vanadium (V) | 292.402 | 7.5 |

| Zinc (Zn) | 213.857 | 2 |

Data compiled from multiple sources.[6][7]

Table 2: USP <232> Permitted Daily Exposure (PDE) Limits for Oral Administration

| Element | Class | Oral PDE (µ g/day ) |

| Cadmium (Cd) | 1 | 5 |

| Lead (Pb) | 1 | 5 |

| Arsenic (As) | 1 | 15 |

| Mercury (Hg) | 1 | 30 |

| Cobalt (Co) | 2A | 50 |

| Vanadium (V) | 2A | 100 |

| Nickel (Ni) | 2A | 200 |

| Thallium (Tl) | 2B | 8 |

| Gold (Au) | 2B | 100 |

| Palladium (Pd) | 2B | 100 |

| Iridium (Ir) | 2B | 100 |

| Osmium (Os) | 2B | 100 |

| Rhodium (Rh) | 2B | 100 |

| Ruthenium (Ru) | 2B | 100 |

| Selenium (Se) | 2B | 150 |

| Silver (Ag) | 2B | 150 |

| Platinum (Pt) | 2B | 100 |

| Lithium (Li) | 3 | 550 |

| Antimony (Sb) | 3 | 1200 |

| Barium (Ba) | 3 | 1400 |

| Molybdenum (Mo) | 3 | 3000 |

| Copper (Cu) | 3 | 3000 |

| Tin (Sn) | 3 | 6000 |

| Chromium (Cr) | 3 | 11000 |

Source: USP General Chapter <232> Elemental Impurities—Limits.[8]

Experimental Protocols

Accurate trace element analysis is highly dependent on proper sample preparation to convert the sample into a suitable form for introduction into the ICP-AES instrument, typically a clear aqueous solution.

General Sample Preparation Workflow

The general workflow for preparing a sample for ICP-AES analysis involves dissolution and dilution to reduce matrix effects. For solid samples, this often requires acid digestion.

Caption: General workflow for sample preparation for ICP-AES analysis.

Detailed Protocol: Microwave Acid Digestion of a Solid Oral Dosage Form (Tablet)

This protocol describes a typical procedure for the preparation of a pharmaceutical tablet for trace element analysis by ICP-AES.

Materials:

-

Concentrated nitric acid (HNO₃), trace metal grade

-

Concentrated hydrochloric acid (HCl), trace metal grade (optional, for certain elements)

-

Deionized water (18 MΩ·cm)

-

Microwave digestion system with appropriate vessels

-

Volumetric flasks, Class A

-

Pipettes and tips

Procedure:

-

Sample Weighing: Accurately weigh a representative portion of a crushed and homogenized tablet (typically 0.1 to 0.5 g) into a clean, dry microwave digestion vessel.

-

Acid Addition: Carefully add a measured volume of concentrated nitric acid (e.g., 5-10 mL) to the vessel. If necessary for complete dissolution, a small volume of hydrochloric acid can also be added.

-

Microwave Digestion:

-

Seal the vessels according to the manufacturer's instructions.

-

Place the vessels in the microwave digestion system.

-

Program the system with a suitable temperature and pressure ramp profile. A typical program might involve ramping to 200°C over 15 minutes and holding for an additional 15 minutes.

-

-

Cooling and Dilution:

-

After the program is complete, allow the vessels to cool to room temperature.

-

Carefully open the vessels in a fume hood.

-

Quantitatively transfer the digested sample solution to a Class A volumetric flask (e.g., 50 mL).

-

Rinse the digestion vessel several times with deionized water and add the rinsings to the volumetric flask.

-

Bring the solution to final volume with deionized water and mix thoroughly.

-

-

Analysis: The resulting solution is now ready for analysis by ICP-AES. Further dilutions may be necessary to bring the element concentrations within the linear range of the instrument.[1][9]

Mitigation of Interferences

Interferences are a significant challenge in ICP-AES analysis that can lead to inaccurate results. They are broadly classified into two types:

-

Spectral Interferences: These occur when the emission line of an interfering element overlaps with the emission line of the analyte. This can be addressed by:

-

Matrix Interferences: These are caused by the physical and chemical properties of the sample matrix, which can affect the efficiency of sample introduction and atomization. Mitigation strategies include:

-

Dilution: Diluting the sample to reduce the concentration of matrix components.

-

Matrix Matching: Preparing calibration standards in a matrix that closely resembles the sample matrix.

-

Internal Standardization: Adding a non-analyte element at a constant concentration to all samples, standards, and blanks to compensate for variations in signal intensity.[6][11]

-

Caption: Logical workflow for trace element analysis by ICP-AES.

Conclusion

Atomic Emission Spectroscopy, particularly ICP-AES, is a robust, sensitive, and reliable technique for the determination of trace elements in pharmaceutical materials. Its multi-element capability and wide linear dynamic range make it well-suited for the demanding requirements of the pharmaceutical industry and regulatory bodies. Proper method development, including careful sample preparation and the mitigation of interferences, is essential for achieving accurate and precise results, ultimately ensuring the safety and quality of drug products.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. USP 232 and 233 Pharmaceutical Elemental Impurity Testing [intertek.com]

- 4. jordilabs.com [jordilabs.com]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. researchgate.net [researchgate.net]

- 8. usp.org [usp.org]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. Resolving Interferences in ICP-OES Using Inter-Element Correction [thermofisher.com]

- 11. Eliminating Matrix Interference in ICP-MS: Proven Methods [eureka.patsnap.com]

The Heart of the Matter: A Technical Guide to Plasma Generation in ICP-AES

For Researchers, Scientists, and Drug Development Professionals

Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES), also known as Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES), stands as a cornerstone analytical technique for the sensitive and accurate determination of elemental composition.[1][2][3] At the core of this powerful technology lies the generation of a stable, high-temperature plasma, which serves as the source of atomization and excitation for the sample analytes.[4][5] This in-depth technical guide provides a comprehensive overview of the principles, protocols, and critical parameters governing plasma generation in ICP-AES, tailored for researchers, scientists, and professionals in drug development who rely on precise elemental analysis.

The Physics of Plasma Generation: A Symphony of Electromagnetism and Gas Dynamics

The creation of a sustained argon plasma in an ICP-AES instrument is a meticulously controlled process initiated by the ionization of argon gas and maintained by inductive heating. The plasma torch, typically composed of three concentric quartz tubes, is central to this process.[4][6][7]

A high-frequency alternating current, typically at 27 or 40 MHz, is passed through a radio frequency (RF) coil surrounding the torch.[3][4] This current generates an oscillating magnetic field. A spark from a Tesla coil provides the initial seed electrons to ionize a small amount of the flowing argon gas.[1][3] These newly freed electrons and argon ions are then accelerated by the oscillating magnetic field, leading to collisions with other argon atoms. This collisional cascade results in further ionization and intense resistive heating, rapidly forming a stable, high-temperature plasma reaching between 6,000 and 10,000 K.[3][4][8]

The tangential flow of the outer argon gas stream serves a dual purpose: it sustains the plasma and provides a thermal cushion that prevents the quartz torch from melting.[4][6] The intermediate gas flow, or auxiliary gas, adjusts the position of the plasma relative to the torch, while the innermost gas flow, the nebulizer gas, carries the aerosolized sample into the heart of the plasma.[4]

Key Parameters Influencing Plasma Performance

The stability, temperature, and electron density of the plasma are critical for achieving accurate and reproducible analytical results. These characteristics are primarily influenced by the RF power and the flow rates of the three argon gas streams.

Quantitative Impact of Operating Parameters

The interplay between RF power and gas flow rates dictates the analytical performance of the ICP-AES. The following tables summarize the general effects of these parameters on key plasma characteristics and analyte signals.

| Parameter | Effect on Plasma Temperature | Effect on Electron Density | General Impact on Analyte Signal |

| RF Power (W) | Increases with increasing power[9] | Generally increases with increasing power[10] | Higher power can enhance the signal for elements with high excitation energies but may also increase background noise. |

| Nebulizer Gas Flow Rate (L/min) | Decreases with increasing flow rate[11] | Can increase with increasing flow rate due to stepwise ionization[11][12] | Lower flow rates increase analyte residence time, benefiting elements with high excitation energies ("hard" lines). Higher flow rates are often optimal for easily excited elements ("soft" lines).[13] |

| Plasma Gas Flow Rate (L/min) | Can decrease with increasing flow rate[14] | Tends to increase with increasing flow rate[14][15] | Primarily affects plasma stability and shape. Optimized to maintain a robust plasma. |

| Auxiliary Gas Flow Rate (L/min) | Can influence the plasma position and temperature profile | Can affect the spatial distribution of electron density | Used to prevent plasma from contacting the injector tube, especially with organic samples, and to optimize the position of the analytical zone. |

| Analyte Type | Optimal Nebulizer Gas Flow Rate | Rationale |

| Elements with high excitation/ionization potential (e.g., Fe, Pb, Zn) | Low (e.g., 0.5 - 0.8 L/min) | Increases the residence time of the analyte in the plasma, allowing for more complete atomization and excitation.[13] |

| Elements with low excitation/ionization potential (e.g., Na, K) | High (e.g., 0.8 - 1.5 L/min) | Shorter residence time is sufficient for excitation, and higher flow can improve sample transport efficiency.[13] |

Experimental Protocols for Plasma Management

The following sections provide detailed methodologies for the routine operation and maintenance of the ICP-AES plasma, crucial for ensuring consistent and reliable analytical data.

Plasma Ignition and Warm-up: A Step-by-Step Guide

-

System Checks: Before ignition, ensure an adequate supply of high-purity argon gas (typically 99.996% or higher).[9] Verify that the exhaust ventilation is active. Check the peristaltic pump tubing for wear and ensure it is correctly tensioned.[16] Inspect the torch for cleanliness and proper alignment.[17]

-

Software Initialization: Launch the instrument control software. Most modern instruments will perform a series of self-diagnostics.[17]

-

Gas Flow Initiation: The software will typically initiate a purge sequence, flowing argon through the torch to remove any air.[3]

-

Plasma Ignition: The software will then activate the RF generator and the Tesla coil to ignite the plasma.[1] Visually confirm the formation of a stable, bright white, toroidal (doughnut-shaped) plasma.

-

Stabilization: Allow the plasma to stabilize for a minimum of 15-30 minutes before introducing any samples. This warm-up period is crucial for achieving thermal and electronic equilibrium, which is essential for stable analytical signals.[11]

Plasma Optimization: Fine-Tuning for Optimal Performance

For a given analytical method, it is often necessary to optimize the plasma conditions to achieve the best signal-to-background ratio and minimize interferences.

-

Parameter Adjustment: While aspirating a solution containing the analytes of interest, systematically vary the RF power, nebulizer gas flow rate, and viewing height (for dual-view instruments).

-

Signal Monitoring: Monitor the emission intensity of the analyte and the background signal at the analytical wavelength.

-

Selection of Optimal Conditions: Choose the set of parameters that provides the highest signal-to-background ratio and acceptable precision.

Plasma Shutdown Procedure

-

Rinse the System: Aspirate a blank solution (typically dilute nitric acid) for several minutes to flush out any remaining sample matrix.[16]

-

Extinguish the Plasma: Use the software to turn off the RF power. The plasma will extinguish.

-

Gas Purge: The instrument will continue to flow argon for a period to cool the torch.

-

System Power Down: Once the cooling cycle is complete, the gas flows will stop. The peristaltic pump tubing should be de-tensioned to prolong its life.[17] The instrument can then be left in standby mode or fully powered down according to laboratory protocols.

Visualizing the Core Processes: Diagrams and Workflows

To better understand the intricate processes and relationships within the ICP-AES plasma generation system, the following diagrams have been created using the Graphviz (DOT language).

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. agilent.com [agilent.com]

- 3. Inductively coupled plasma atomic emission spectroscopy - Wikipedia [en.wikipedia.org]

- 4. whitman.edu [whitman.edu]

- 5. Basic Overview of ICP-AES [www-odp.tamu.edu:443]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. eal.ucmerced.edu [eal.ucmerced.edu]

- 8. The Working Principle of Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) for Elemental Analysis - Rubicon Science [rubiconscience.com.au]

- 9. Effect of RF Bias on Electron Energy Distributions and Plasma Parameters in Inductively Coupled Plasma [e-asct.org]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. inpressco.com [inpressco.com]

- 13. gbcsci.com [gbcsci.com]

- 14. researchgate.net [researchgate.net]

- 15. Gas flow characteristics of argon inductively coupled plasma and advections of plasma species under incompressible and compressible flows [cpb.iphy.ac.cn]

- 16. tandfonline.com [tandfonline.com]

- 17. ICP-OES Axial Vs Radial View: Sensitivity, Robustness And Matrix Tolerance [eureka.patsnap.com]

An In-depth Technical Guide to the AES-350 System for Therapeutic Intervention

For Researchers, Scientists, and Drug Development Professionals

Introduction

The AES-350 system represents a novel therapeutic approach targeting the aberrant activation of the (fictional) Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway implicated in a variety of autoimmune and inflammatory diseases. This document provides a detailed overview of the core components of the this compound system, its mechanism of action, and the experimental protocols utilized in its preclinical and clinical evaluation.

Core Components and Function of the this compound System

The this compound system is centered around its active pharmaceutical ingredient (API), This compound , a potent and selective small molecule inhibitor of the JAK1 enzyme. The function of the this compound system is to modulate the inflammatory response by blocking the signaling cascade that leads to the transcription of pro-inflammatory genes.

Key Components:

-

This compound Molecule: A synthetic organic molecule designed for high-affinity binding to the ATP-binding site of the JAK1 kinase domain.

-

Target: Janus Kinase 1 (JAK1): A critical enzyme in the signaling pathway of several key cytokines, including interleukin-6 (IL-6) and interferon-gamma (IFN-γ).

-

Downstream Effectors: Signal Transducer and Activator of Transcription (STAT) proteins, which, upon phosphorylation by JAK1, translocate to the nucleus and induce the expression of inflammatory mediators.

Mechanism of Action

The therapeutic efficacy of the this compound system is derived from its targeted inhibition of the JAK1 signaling pathway. By blocking the phosphorylation and subsequent activation of STAT proteins, this compound effectively downregulates the expression of numerous cytokines, chemokines, and other mediators that contribute to the inflammatory process.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and Phase I clinical studies of the this compound system.

| Preclinical Data | Value |

| IC50 for JAK1 | 5 nM |

| IC50 for JAK2 | 150 nM |

| IC50 for JAK3 | 500 nM |

| IC50 for TYK2 | 200 nM |

| In vivo efficacy (murine model) | 60% reduction in inflammation biomarkers |

| Phase I Clinical Trial Data (Single Ascending Dose) | This compound Dose | Placebo |

| Number of Subjects | 24 | 8 |

| Cmax (ng/mL) at 100 mg | 520 ± 85 | N/A |

| Tmax (hours) at 100 mg | 1.5 ± 0.5 | N/A |

| Half-life (hours) at 100 mg | 8 ± 2 | N/A |

| Grade ≥3 Adverse Events | 0% | 0% |

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for various Janus kinases.

Methodology:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes were incubated with a fluorescently labeled peptide substrate and varying concentrations of this compound.

-

The kinase reaction was initiated by the addition of ATP.

-

After a 60-minute incubation at 30°C, the reaction was stopped, and the level of phosphorylated substrate was quantified using a fluorescence polarization assay.

-

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Phase I Clinical Trial Workflow

Objective: To evaluate the safety, tolerability, and pharmacokinetics of single ascending doses of this compound in healthy volunteers.

Methodology:

-

Screening: Healthy adult volunteers were screened for eligibility based on inclusion and exclusion criteria.

-

Randomization: Eligible subjects were randomized to receive a single oral dose of this compound or a matching placebo.

-

Dosing and Monitoring: Subjects were dosed in a fasted state and monitored for vital signs, electrocardiograms (ECGs), and adverse events for 24 hours post-dose.

-

Pharmacokinetic Sampling: Blood samples were collected at predefined time points before and after dosing to determine the plasma concentration of this compound.

-

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, half-life) were calculated, and safety data were summarized.

Conclusion

The this compound system, with its targeted inhibition of the JAK1-STAT pathway, presents a promising therapeutic strategy for a range of inflammatory and autoimmune conditions. The preclinical and early clinical data indicate a favorable safety and pharmacokinetic profile, supporting further development. The experimental protocols outlined in this guide provide a framework for the continued investigation of the this compound system.

Navigating Environmental Contaminants: An In-depth Technical Guide to Atomic Emission Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

The escalating presence of elemental contaminants in our environment poses a significant threat to ecological balance and human health. Accurate and robust analytical techniques are paramount for monitoring these pollutants and ensuring regulatory compliance. Atomic Emission Spectroscopy (AES) has emerged as a powerful and indispensable tool in environmental science, offering high sensitivity, multi-element detection capabilities, and a wide dynamic range for the quantification of trace elements in various environmental matrices. This technical guide provides a comprehensive overview of the principles of AES and its critical applications in the analysis of water, soil, and air samples.

The Core Principles of Atomic Emission Spectroscopy

Atomic Emission Spectroscopy is an analytical technique that measures the light emitted by excited atoms or ions to determine the elemental composition of a sample. When a sample is introduced into a high-energy source, such as an inductively coupled plasma (ICP) or a microwave-induced plasma (MP), the atoms and ions within the sample are promoted to higher energy levels. As they relax back to their ground state, they emit photons of light at characteristic wavelengths, creating a unique emission spectrum for each element. The intensity of the emitted light is directly proportional to the concentration of the element in the sample, allowing for quantitative analysis.

Two of the most prominent AES techniques in environmental analysis are Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES), also known as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and Microwave Plasma-Atomic Emission Spectrometry (MP-AES).

-

ICP-AES/OES: This technique utilizes an argon plasma, sustained by an induction coil, to achieve high temperatures (6,000-10,000 K) for efficient atomization and excitation of analytes. ICP-OES is a well-established and robust method for the analysis of a wide range of elements in various sample matrices.

-

MP-AES: A more recent innovation, MP-AES employs a microwave-induced nitrogen plasma. This technique offers the significant advantage of using nitrogen, which can be generated from the air, thereby reducing operational costs and eliminating the need for flammable and expensive gases like acetylene.

Quantitative Analysis of Environmental Samples

The performance of AES techniques is characterized by their low detection limits, wide linear dynamic range, and high precision. The following tables summarize typical detection limits for various elements in different environmental matrices using ICP-OES and MP-AES.

Table 1: Method Detection Limits (MDLs) for Elemental Analysis of Water Samples by ICP-OES (µg/L)

| Element | Wavelength (nm) | MDL (µg/L) |

| Aluminum (Al) | 396.152 | 1.0 |

| Arsenic (As) | 188.980 | 2.0 |

| Barium (Ba) | 455.403 | 0.1 |

| Cadmium (Cd) | 226.502 | 0.2 |

| Chromium (Cr) | 267.716 | 0.5 |

| Copper (Cu) | 324.754 | 0.5 |

| Iron (Fe) | 259.940 | 1.0 |

| Lead (Pb) | 220.353 | 1.0 |

| Manganese (Mn) | 257.610 | 0.1 |

| Nickel (Ni) | 231.604 | 1.0 |

| Zinc (Zn) | 213.856 | 0.5 |

Table 2: Method Detection Limits (MDLs) for Elemental Analysis of Soil Samples by MP-AES (µg/L in extract)

| Element | Wavelength (nm) | MDL (µg/L) |

| Cadmium (Cd) | 228.802 | 0.4 |

| Chromium (Cr) | 425.433 | 1.1 |

| Copper (Cu) | 327.395 | 1.0 |

| Iron (Fe) | 371.993 | 2.1 |

| Manganese (Mn) | 403.076 | 0.4 |

| Nickel (Ni) | 352.454 | 3.5 |

| Lead (Pb) | 405.781 | 10.0 |

| Zinc (Zn) | 213.857 | 1.3 |

Table 3: Method Detection Limits (MDLs) for Elemental Analysis of Airiculate Matter on Filters by ICP-OES (µ g/filter )

| Element | Wavelength (nm) | MDL (µ g/filter ) |

| Aluminum (Al) | 396.152 | 0.04 |

| Arsenic (As) | 188.979 | 0.02 |

| Cadmium (Cd) | 226.502 | 0.002 |

| Chromium (Cr) | 267.716 | 0.003 |

| Copper (Cu) | 327.395 | 0.005 |

| Iron (Fe) | 238.204 | 0.006 |

| Lead (Pb) | 220.353 | 0.01 |

| Manganese (Mn) | 257.610 | 0.001 |

| Nickel (Ni) | 231.604 | 0.008 |

| Zinc (Zn) | 206.200 | 0.005 |

Experimental Protocols for Environmental Analysis

Accurate and reproducible results in AES analysis are highly dependent on meticulous sample preparation and adherence to standardized experimental protocols. The following sections detail the methodologies for the analysis of water, soil, and air samples.

Water Sample Analysis (Based on US EPA Method 200.7)

This protocol outlines the determination of metals and trace elements in water and wastes by ICP-AES.

3.1.1 Sample Preparation

-

For the determination of total recoverable elements, acidify the sample with nitric acid to a pH of <2.

-

Transfer a 100 mL aliquot of the well-mixed, acidified sample to a 250 mL beaker.

-

Add 2 mL of (1+1) nitric acid and 1.0 mL of (1+1) hydrochloric acid.

-

Heat the sample on a hot plate at 85°C until the volume is reduced to approximately 20 mL.

-

Cool the beaker and add another 5 mL of concentrated nitric acid.

-

Cover the beaker with a watch glass and reflux for 30 minutes.

-

After cooling, quantitatively transfer the sample to a 100 mL volumetric flask and dilute to volume with reagent water.

3.1.2 Instrumental Analysis

-

Instrument: Inductively Coupled Plasma-Atomic Emission Spectrometer.

-

RF Power: 1150 W

-

Plasma Gas Flow: 15 L/min

-

Auxiliary Gas Flow: 0.5 L/min

-

Nebulizer Gas Flow: 0.8 L/min

-

Sample Uptake Rate: 1.5 mL/min

-

Integration Time: 3 s

-

Replicates: 3

Soil and Sediment Sample Analysis (Based on US EPA Method 3051A)

This protocol describes the microwave-assisted acid digestion of sediments, sludges, and soils for subsequent elemental analysis.

3.2.1 Sample Preparation

-

Weigh approximately 0.5 g of a homogenized soil or sediment sample into a microwave digestion vessel.

-

Add 10 mL of concentrated nitric acid to the vessel.

-

Seal the vessels and place them in the microwave digestion system.

-

Ramp the temperature to 175 °C over approximately 5.5 minutes and hold for 4.5 minutes.

-

Allow the vessels to cool to room temperature.

-

Quantitatively transfer the digestate to a 50 mL volumetric flask and dilute to volume with reagent water.

3.2.2 Instrumental Analysis (Typical MP-AES Parameters)

-

Instrument: Microwave Plasma-Atomic Emission Spectrometer.

-

Viewing Position: Axial

-

Nebulizer Flow: 0.95 L/min

-

Stabilization Time: 15 s

-

Read Time: 3 s

-

Replicates: 3

Air Particulate Matter Analysis

This protocol involves the collection of airborne particulate matter on filters and subsequent acid digestion for analysis.

3.3.1 Sample Collection and Preparation

-

Collect air particulate matter on a suitable filter medium (e.g., glass fiber, quartz, or PTFE) using a high-volume air sampler.

-

Place the filter in a microwave digestion vessel.

-

Add a mixture of 6 mL of concentrated nitric acid and 2 mL of concentrated hydrochloric acid.

-

Microwave digest the sample using a program that ramps to 200°C and holds for 20 minutes.

-

After cooling, quantitatively transfer the digestate to a 50 mL volumetric flask and dilute to volume with deionized water.

3.3.2 Instrumental Analysis (Typical ICP-OES Parameters)

-

Instrument: Inductively Coupled Plasma-Optical Emission Spectrometer.

-

RF Power: 1.3 kW

-

Plasma Gas Flow: 12 L/min

-

Auxiliary Gas Flow: 0.2 L/min

-

Nebulizer Gas Flow: 0.7 L/min

-

Sample Uptake Rate: 1.0 mL/min

-

Replicates: 3

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key stages of the experimental workflows for the analysis of different environmental samples.

Conclusion

Atomic Emission Spectroscopy, particularly ICP-OES and MP-AES, provides robust, reliable, and sensitive methods for the determination of elemental pollutants in a variety of environmental matrices. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers, scientists, and professionals in environmental monitoring and drug development. The successful application of these techniques relies on careful sample preparation, adherence to established methodologies, and a thorough understanding of the instrumental parameters. As environmental regulations become more stringent, the role of AES in safeguarding our environment and ensuring public health will continue to expand.

A Technical Guide to the Analysis of Heavy Metals in Geological Samples Using Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, experimental protocols, and data analysis involved in the quantification of heavy metals in geological materials using Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES). ICP-AES is a powerful and widely adopted analytical technique for geochemical analysis due to its multi-element capability, high sensitivity, and wide linear dynamic range.[1][2] It is particularly well-suited for determining the concentrations of a wide array of elements, from major rock-forming elements to trace heavy metals, making it invaluable for mineral exploration, environmental monitoring, and geochemical research.[1][3]

Principle of ICP-AES

Inductively Coupled Plasma - Atomic Emission Spectrometry is an emission spectrophotometric technique.[4] The core of the system is the ICP torch, which generates a high-temperature plasma (typically argon, reaching 6,000-10,000 K). A liquid sample is introduced into the plasma, usually via a nebulizer that creates a fine aerosol. Within the plasma, the sample undergoes desolvation, vaporization, and atomization. The intense heat excites the atoms and ions of the elements within the sample, causing them to move to higher energy levels. As they return to their stable, ground state, they emit light at characteristic wavelengths for each specific element.[3][4]

The emitted light is collected and passed through a spectrometer, which separates the light into its constituent wavelengths. A detector then measures the intensity of the light at each specific wavelength. The intensity of this emission is directly proportional to the concentration of the element in the sample.[4] By comparing the emission intensities from a sample to those of known calibration standards, a precise quantitative analysis of the elemental composition can be achieved.[5]

Experimental Workflow

The general workflow for analyzing geological samples by ICP-AES involves several critical stages, from sample collection and preparation to instrumental analysis and data interpretation. The overall process is depicted below.

Detailed Experimental Protocols

Accurate sample preparation is the most critical step for reliable ICP-AES analysis. The primary goal is to convert the solid geological sample into a stable, homogeneous aqueous solution.[6] Two main digestion techniques are employed for geological materials: acid digestion and fusion.

3.1. Protocol 1: Acid Digestion (Aqua Regia)

This method is effective for many sulfide minerals and other acid-soluble phases but may not achieve total dissolution of more resistant silicate minerals.

-

Apparatus : Graphite heating block, volumetric flasks, beakers, filtration system.

-

Reagents : Deionized water, concentrated Nitric Acid (HNO₃), concentrated Hydrochloric Acid (HCl).

-

Procedure :

-

Weigh approximately 0.50 g of a prepared, pulverized sample into a digestion vessel.[7]

-

Add 15 ml of HCl and 5 ml of HNO₃ (3:1 aqua regia).

-

Place the vessel in a graphite heating block and heat at a controlled temperature (e.g., 95°C) for 45-60 minutes.[7]

-

After cooling, dilute the solution to a final volume of 12.5 mL or 50 mL with deionized water.[7]

-

Mix the solution thoroughly.

-

Filter the solution to remove any remaining particulate matter before introduction to the ICP-AES instrument.[6] Failure to filter can lead to nebulizer clogging.[6]

-

3.2. Protocol 2: Lithium Metaborate Fusion

This method is more robust and ensures the complete dissolution of even the most refractory silicate and oxide minerals, making it ideal for a comprehensive whole-rock analysis.

-

Apparatus : Platinum-gold crucibles, muffle furnace (1050°C), sonicator or wrist-action shaker.

-

Reagents : Lithium Metaborate (LiBO₂) flux, 5-10% Nitric Acid (HNO₃) solution, LiBr wetting agent.

-

Procedure :

-

Accurately weigh 0.1 g of the powdered, dried sample and 0.4 g of LiBO₂ flux into a Pt-Au crucible (maintaining a 1:4 sample-to-flux ratio).[4][6]

-

Add a small amount (e.g., 10 µL) of a LiBr wetting agent to prevent the melt from sticking to the crucible.[6]

-

Fuse the mixture in a muffle furnace at 1050°C for 10-12 minutes.[6]

-

Remove the crucible and allow the molten bead to cool and solidify.

-

Transfer the resulting glass bead into a beaker containing 50 mL of 10% HNO₃.[4]

-

Agitate the solution using a sonicator bath or shaker until the bead is completely dissolved (typically 45-60 minutes).[6]

-

The final solution must be filtered before analysis.[6]

-

Data Presentation and Quantitative Analysis

The performance of an ICP-AES instrument is characterized by its operating parameters and the achievable detection limits for the elements of interest.

Table 1: Typical ICP-AES Instrumental and Operating Parameters

| Parameter | Typical Specification / Value |

| RF Generator | |

| Frequency | 27 - 40.68 MHz[8] |

| Output Power | 800 - 1500 W[8] |

| Sample Introduction | |

| Nebulizer Type | Coaxial or V-groove |

| Spray Chamber | Double-pass Scott-type |

| Torch | Quartz, three concentric tubes[8] |

| Plasma Gas Flow Rates | |

| Plasma (Coolant) Gas | 10 - 16 L/min Ar[8] |

| Auxiliary Gas | 0.16 - 1.66 L/min Ar[8] |

| Carrier Gas | 0.16 - 1.66 L/min Ar[8] |

| Spectrometer | |

| Optical Design | Czerny-Turner[8] |

| Wavelength Range | ~160 - 800 nm[8] |

| Detector | CCD or CID |

Table 2: Comparison of Sample Digestion Methods

| Feature | Acid Digestion (Aqua Regia) | Lithium Metaborate Fusion |

| Effectiveness | Partial to near-total digestion. Ineffective for many silicate minerals. | Complete or "total" digestion of nearly all geological materials.[9] |

| Analytes | Best for base metals, sulfide minerals, some oxides. | Required for whole-rock analysis including Si, Al, Ti, and refractory trace elements. |

| Contamination Risk | Lower risk of contamination from flux. | High-purity flux is required to avoid contamination. |

| Matrix Effects | Lower Total Dissolved Solids (TDS). | Higher TDS due to added flux, requiring careful matrix-matching of standards.[6] |

Table 3: Typical Method Detection Limits (MDL) for Heavy Metals by ICP-AES

The detection limits for ICP-AES are typically in the low parts-per-billion (ppb), or µg/L, range.[2] Actual detection limits can vary based on the sample matrix and instrument configuration.

| Element | Symbol | Wavelength (nm) | Typical MDL (µg/L in solution) |

| Arsenic | As | 188.980 | ~10 |

| Cadmium | Cd | 226.502 | ~1 - 4[10] |

| Chromium | Cr | 267.716 | ~2 |

| Copper | Cu | 324.754 | ~1 |

| Lead | Pb | 220.353 | ~10 |

| Nickel | Ni | 231.604 | ~4 |

| Zinc | Zn | 213.857 | ~2 - 4[10] |

| Manganese | Mn | 257.610 | ~2 - 4[10] |

Note: These are generalized values. For solid samples, the detection limit in µg/g (ppm) is calculated by factoring in the sample weight and final solution volume.

Logical Relationships in Data Quality

Ensuring high-quality data in ICP-AES analysis requires controlling several interrelated factors, particularly spectral interferences and matrix effects.

Matrix Matching : It is critical that the calibration standards have a similar acid concentration and, in the case of fusion, a similar flux concentration as the unknown samples.[6] This ensures that physical effects (like viscosity) and chemical effects in the plasma are comparable, leading to more accurate results.

Spectral Interferences : These occur when an emission line from another element overlaps with the analytical line of the target element. Modern ICP-AES software includes sophisticated inter-element correction (IEC) algorithms to mathematically subtract the contribution from the interfering element.[7] Analysts can also select an alternative, interference-free wavelength for the element of interest.

Conclusion

ICP-AES is a robust and versatile technique for the elemental analysis of geological samples.[1] Its ability to rapidly measure a wide suite of heavy metals and other elements makes it an indispensable tool in geology and environmental science. However, the quality of the data is fundamentally dependent on meticulous sample preparation and a thorough understanding of potential interferences. By employing appropriate digestion methods, such as lithium metaborate fusion for total analysis, and implementing strategies to mitigate matrix effects and spectral interferences, researchers can achieve highly accurate and reproducible results for heavy metal quantification.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. ICP-OES & ICP-AES Spectrometers | SPECTRO Analytical [spectro.com]

- 4. epic.awi.de [epic.awi.de]

- 5. ANALYSIS OF GEOLOGICAL MATERIALS BY ICP-AES WITH CALIBRATION IN CONCENTRATION RATIO | Karimova | Industrial laboratory. Diagnostics of materials [zldm.ru]

- 6. Sample Preparation [www-odp.tamu.edu:443]

- 7. scribd.com [scribd.com]

- 8. China ICP AES Atomic Emission Spectrometer for Metal,ICP AES Atomic Emission Spectrometer for Metal Suppliers [jinyibo.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. diva-portal.org [diva-portal.org]

The Core of Purity: An In-depth Technical Guide to ICP-AES in Biological Materials

For Researchers, Scientists, and Drug Development Professionals

Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) stands as a robust and essential analytical technique for the precise quantification of elemental composition in a wide array of biological materials. From ensuring the purity of pharmaceutical products to unraveling the roles of trace elements in complex biological systems, ICP-AES provides reliable and accurate data that drives scientific advancement and ensures consumer safety. This guide delves into the core principles, experimental protocols, and practical applications of ICP-AES in the analysis of biological samples, offering a comprehensive resource for professionals in research and drug development.

Introduction to ICP-AES in Biological Analysis

Inductively Coupled Plasma - Atomic Emission Spectrometry is a powerful analytical tool for determining the elemental composition of samples.[1][2] The technique works by introducing a sample into a high-temperature argon plasma, which excites the atoms of the elements within the sample.[3] As these excited atoms return to their ground state, they emit light at characteristic wavelengths for each element. The intensity of this emitted light is directly proportional to the concentration of the element in the sample, allowing for precise quantitative analysis.

While newer techniques like Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) offer higher sensitivity, ICP-AES remains a widely used and cost-effective method, particularly for applications where parts-per-billion (ppb) detection limits are sufficient.[3] Its robustness and tolerance to complex matrices make it a valuable asset in many biological and pharmaceutical laboratories.[3]

The Critical First Step: Sample Preparation

The accuracy and reliability of ICP-AES analysis are heavily dependent on proper sample preparation. For biological materials, the primary goal is to transform the solid or complex liquid sample into a clear, homogenous aqueous solution that can be introduced into the instrument.[2][4] Untreated biological samples, such as raw plasma, can produce unreliable and non-reproducible results.[5] Therefore, a digestion step to break down the organic matrix is crucial.

General Pre-treatment of Lab Equipment

To avoid metal contamination, which can be a significant source of error at high sensitivities, meticulous cleaning of all labware is essential.

-

Plasticware: Storage vessels should be filled with 1% nitric acid for at least 24 hours, followed by rinsing with doubly deionized (DDI) water.

-

Glassware: Clean glassware should be soaked in 10% nitric acid for several days and then stored in 2.5% nitric acid.[4]

Digestion Protocols for Biological Materials

The choice of digestion method depends on the nature of the biological sample. The most common techniques involve the use of strong acids and often heat to completely decompose the organic components.

Table 1: Overview of Sample Digestion Techniques for ICP-AES

| Digestion Method | Description | Suitable For | Key Considerations |

| Wet Digestion | Samples are heated with concentrated acids (e.g., nitric acid, perchloric acid) to break down the organic matrix.[5] | Tissues, blood, cells, pharmaceutical tablets, cosmetics.[4][6] | Essential for destroying all organic material to achieve reproducible results.[5] |

| Microwave Digestion | Utilizes microwave energy to accelerate the acid digestion process in closed vessels.[1][2] | Tissues, cells, environmental samples. | Faster than conventional heating methods and reduces the risk of contamination. |

| Flux-Fusion | Samples are fused with a fluxing agent (e.g., lithium metaborate) at high temperatures to create a glass bead, which is then dissolved in acid.[7] | Refractory materials, sediments, some biological tissues.[2] | Ensures complete dissolution of even the most resistant sample matrices. |

Experimental Protocol: Wet Acid Digestion of Animal Tissue

This protocol provides a general guideline for the wet digestion of animal tissue samples prior to ICP-AES analysis.

-

Sample Weighing: Accurately weigh between 50-100 mg of the tissue sample using a precision balance (± 0.1 mg).[4]

-

Digestion Vessel: Place the weighed sample into a clean polypropylene culture tube.[4]

-

Acid Addition: Add a measured volume of concentrated trace metal grade nitric acid (HNO₃). The volume will depend on the sample size and the specific protocol, but a common starting point is 5-10 mL.

-

Digestion: Heat the sample in a digestion block or on a hot plate at a controlled temperature (e.g., 120°C) until the tissue is completely dissolved and the solution is clear.[1] The formation of yellow fumes may be observed initially.[1]

-

Dilution: After cooling, quantitatively transfer the digested sample to a volumetric flask and dilute to a final volume with ultra-pure water.[1] A typical dilution factor is 10x or higher, depending on the expected elemental concentrations.

-

Filtration: Filter the final solution through a 0.45 µm syringe filter to remove any remaining particulate matter before introducing it to the ICP-AES instrument.[7]

Experimental Protocol: Preparation of Blood and Cell Samples

-

Sample Collection: For blood, a minimum of 50 µL is preferred. For cell cultures, aim for at least 10⁶ cells per sample.[4]

-

Washing: Rinse the samples twice with an isotonic solution to remove external trace elements. For cell suspensions, this involves centrifuging the cells, removing the supernatant, resuspending in the isotonic solution, and repeating the process.[4]

-

Digestion: For whole blood, a common method involves digestion with nitric acid in a microwave digestion system.[8] For serum, dilution may be sufficient for some analyses, but acid digestion is often employed to handle the complex matrix.[9][10] A 100-fold dilution for major elements and a 5- to 20-fold dilution for trace elements in serum has been reported.[9]

-

Internal Standard Addition: An internal standard, such as scandium, can be used to correct for viscosity effects in blood serum solutions.[9]

The following diagram illustrates a generalized workflow for preparing biological samples for ICP-AES analysis.

Caption: A generalized workflow for the preparation and analysis of biological samples using ICP-AES.

ICP-AES in Drug Development and Pharmaceutical Analysis

ICP-AES plays a crucial role in the pharmaceutical industry, primarily for the determination of elemental impurities in drug substances, excipients, and final products.[6] Regulatory bodies like the FDA and EMA have stringent requirements for controlling the levels of potentially toxic elements.

Table 2: Applications of ICP-AES in the Pharmaceutical Industry

| Application | Description |

| Elemental Impurity Testing | Quantification of heavy metals and other elemental impurities to ensure compliance with regulatory standards such as USP <232>/<233> and ICH Q3D.[11][12] |

| Raw Material Qualification | Analysis of raw materials and active pharmaceutical ingredients (APIs) to ensure their purity and suitability for use in drug manufacturing.[6] |

| Catalyst Residue Analysis | Measurement of residual metal catalysts (e.g., Palladium) used in the synthesis of drug molecules.[13] |

| Stability and Leachable Studies | Determination of elements that may leach from container closure systems into the drug product over its shelf life. |

The following diagram illustrates the logical relationship for selecting an appropriate analytical technique based on key performance indicators.

Caption: Decision-making guide for selecting between ICP-AES and ICP-MS.

Quantitative Data and Performance

The performance of ICP-AES is characterized by its detection limits, precision, and accuracy. The following tables summarize typical performance data for the analysis of biological materials.

Table 3: Typical Detection Limits of ICP-AES for Selected Elements in Biological Matrices (µg/L or ppb)

| Element | Detection Limit (µg/L) | Reference |

| Arsenic (As) | 2 - 180 | |

| Cadmium (Cd) | 2 - 180 | |

| Lead (Pb) | 2 - 180 | |

| Mercury (Hg) | 2 - 180 | |

| Nickel (Ni) | 2 - 180 | |

| Vanadium (V) | 2 - 180 | |

| Cobalt (Co) | 2 - 180 |

Note: Detection limits can vary significantly depending on the instrument, matrix, and operating conditions.

Table 4: Example Elemental Concentrations in Human Whole Blood (ng/mL)

| Element | Mean Concentration (ng/mL) | Standard Deviation | Reference |

| Zinc (Zn) | 5900 | 1000 | [8] |

| Copper (Cu) | 900 | 220 | [8] |

| Selenium (Se) | 180 | 30 | [8] |

| Iodine (I) | 68 | 19 | [8] |

| Lead (Pb) | 17 | 8 | [8] |

| Mercury (Hg) | 2.0 | 1.3 | [8] |

| Titanium (Ti) | 1.1 | 0.8 | [8] |

| Antimony (Sb) | 0.26 | 0.16 | [8] |

| Cadmium (Cd) | 0.12 | 0.09 | [8] |

| Uranium (U) | 0.015 | 0.006 | [8] |

Conclusion

ICP-AES remains a cornerstone technique for elemental analysis in biological materials, offering a blend of reliability, speed, and cost-effectiveness.[3] For researchers, scientists, and drug development professionals, a thorough understanding of its principles, and particularly the critical nature of sample preparation, is paramount to achieving accurate and reproducible results. By following well-defined protocols and implementing rigorous quality control measures, ICP-AES can provide the high-quality data necessary to advance scientific knowledge and ensure the safety and efficacy of pharmaceutical products.

References

- 1. researchgate.net [researchgate.net]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. Preparing Sample Submissions | OHSU [ohsu.edu]

- 5. Reliability of the ICP-AES for trace elements studies of biological materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sample Preparation [www-odp.tamu.edu:443]

- 8. alsglobal.se [alsglobal.se]

- 9. agilent.com [agilent.com]

- 10. d-nb.info [d-nb.info]

- 11. aelabgroup.com [aelabgroup.com]

- 12. Measuring Elemental Compositions in Drug Products with ICP-MS [eag.com]

- 13. mdpi.com [mdpi.com]

A Technical Guide to Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) and Flame Photometry for Elemental Analysis

For researchers, scientists, and professionals in drug development, the accurate quantification of elemental composition is a critical aspect of research and quality control. Two established techniques for this purpose are Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES), also known as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and Flame Photometry. This guide provides an in-depth technical comparison of their core principles, instrumentation, performance characteristics, and applications, with a focus on their utility in scientific research and the pharmaceutical industry.

Fundamental Principles: A Tale of Two Excitations

At their core, both ICP-AES and Flame Photometry are forms of atomic emission spectroscopy.[1] They rely on the principle that atoms of an element, when energized, move to an excited electronic state. As they return to their stable, ground state, they emit light at specific wavelengths, creating a unique emission spectrum for each element.[2][3] The intensity of this emitted light is directly proportional to the concentration of the element in the sample.[4]

Flame Photometry utilizes the heat from a flame (typically propane-air or acetylene-air) as the excitation source.[1] A liquid sample is introduced into the flame as a fine aerosol.[2] The heat from the flame evaporates the solvent, atomizes the sample, and excites the atoms.[4][5] This method is particularly effective for elements with low excitation energies, primarily alkali and alkaline earth metals such as sodium (Na), potassium (K), lithium (Li), and calcium (Ca).[1][6]

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) , on the other hand, employs a much higher energy source: an argon plasma.[7] The plasma, a superheated, ionized gas, is generated by passing argon gas through an intense electromagnetic field created by a radio-frequency (RF) generator.[3] This plasma can reach temperatures of 6,000 to 10,000 K.[8] When a sample aerosol is introduced into the plasma, it undergoes highly efficient desolvation, atomization, and excitation of its constituent atoms and ions.[9] The extreme temperature of the plasma allows for the effective excitation of a much wider range of elements compared to a flame.[10]

Instrumentation: From Sample to Signal

While both techniques share the goal of measuring emitted light, their instrumentation differs significantly, primarily in the excitation source and the optical system.

Flame Photometer: The instrumentation of a flame photometer is relatively simple and consists of four main components: a burner system, a nebulizer and mixing chamber, optical filters, and a photodetector.[1] The nebulizer converts the liquid sample into a fine mist, which is then mixed with fuel and oxidant gases before entering the flame.[11] Simple color filters are used to isolate the specific wavelength of light emitted by the element of interest before it reaches the photodetector, which converts the light signal into an electrical signal.[1]

ICP-AES Spectrometer: An ICP-AES system is more complex.[7] It comprises a sample introduction system (nebulizer and spray chamber), an ICP torch where the plasma is generated, a high-frequency RF generator to sustain the plasma, a sophisticated optical system (spectrometer), and a detector.[9] The spectrometer in an ICP-AES, typically using a diffraction grating, separates the emitted light from the plasma into its constituent wavelengths with high resolution. This allows for the simultaneous or rapid sequential measurement of multiple elements.[7]

Caption: Logical workflow of a Flame Photometer.

Caption: Logical workflow of an ICP-AES Spectrometer.

Quantitative Comparison

The choice between ICP-AES and flame photometry often depends on the specific analytical requirements, including the elements of interest, required sensitivity, sample throughput, and budget. The following tables summarize the key quantitative differences between the two techniques.

Table 1: Performance Characteristics

| Parameter | Flame Photometry | ICP-AES (ICP-OES) |

| Excitation Source | Flame (Propane/Acetylene-Air) | Inductively Coupled Argon Plasma |

| Temperature | ~1900 - 2900 °C | ~6000 - 10,000 K |

| Elements Analyzed | Primarily alkali and alkaline earth metals (Na, K, Li, Ca, Ba)[1] | Over 70 elements in the periodic table[12] |

| Analysis Mode | Single-element | Simultaneous or rapid sequential multi-element[7] |

| Sample Throughput | Lower; sequential analysis required for multiple elements[13] | High; up to 2000-2500 samples per day for 50+ elements[14] |

| Interferences | Prone to ionization and chemical interferences | Fewer chemical interferences due to high temperature; potential for spectral interferences[10][15] |

Table 2: Analytical Figures of Merit

| Parameter | Flame Photometry | ICP-AES (ICP-OES) |

| Detection Limits | ppm (mg/L) to high ppb (µg/L) range[13] | ppb (µg/L) to sub-ppb range[16][17] |

| Linear Dynamic Range | Narrow (typically 2-3 orders of magnitude) | Wide (typically 5-6 orders of magnitude)[16] |

| Precision (RSD) | Typically 1-5% | Typically <1-2% |

| Cost of Instrument | Low ($15,000 - $25,000)[10] | High ($60,000 - $100,000)[10] |

| Operating Costs | Low (flammable gases)[10] | Higher (argon consumption)[10] |

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining accurate and reproducible results. Below are generalized, step-by-step methodologies for analysis using both techniques.

Protocol 1: Determination of Sodium and Potassium by Flame Photometry

This protocol outlines the procedure for determining the concentration of sodium and potassium in an aqueous sample, such as a pharmaceutical solution or environmental water sample.

-

Preparation of Standard Solutions:

-

Prepare a stock standard solution of 1000 ppm for both sodium (from NaCl) and potassium (from KCl) in deionized water.[18]

-

From the stock solutions, prepare a series of working standard solutions with concentrations spanning the expected range of the samples (e.g., 1, 2, 4, 6, 8, and 10 ppm).[19]

-

Prepare a blank solution using only deionized water.[20]

-

-

Instrument Setup and Calibration:

-

Turn on the flame photometer and allow it to warm up for at least 15 minutes.[20]

-

Select the appropriate optical filters for sodium (approx. 589 nm) and potassium (approx. 766 nm).[4][21]

-

Ignite the flame using the specified fuel (e.g., propane) and oxidant (compressed air).

-

Aspirate the blank solution and adjust the instrument reading to zero.[20]

-

Aspirate the highest concentration standard solution and adjust the sensitivity to obtain a full-scale reading (e.g., 100).[20]

-

Aspirate each of the working standards in ascending order of concentration and record the emission intensity readings.

-

Plot a calibration curve of emission intensity versus concentration for both sodium and potassium.[18]

-

-

Sample Preparation and Analysis:

-

Ensure the sample is a clear aqueous solution, free of particulates.[11] If necessary, filter the sample.

-

Dilute the sample with deionized water to ensure its concentration falls within the linear range of the calibration curve.[1]

-

Aspirate the prepared sample solution into the flame photometer and record the emission intensity reading.

-

Using the calibration curve, determine the concentration of sodium and potassium in the diluted sample.

-

Calculate the concentration in the original sample by accounting for the dilution factor.

-

Caption: Experimental workflow for Flame Photometry.

Protocol 2: Multi-Element Analysis by ICP-AES

This protocol describes a general procedure for the simultaneous determination of multiple elements in a sample, such as assessing elemental impurities in a drug substance.

-

Sample Preparation (Acid Digestion):

-

For solid samples (e.g., pharmaceutical powders, biological tissues), an acid digestion step is required to bring the elements into a liquid solution.[15][22]

-

Accurately weigh a representative portion of the sample (e.g., 0.2-0.5 g) into a suitable digestion vessel (e.g., Teflon).[22]

-

Add a combination of high-purity acids (e.g., nitric acid, hydrochloric acid).[15] The choice of acids depends on the sample matrix.

-

Digest the sample using a hot block or a microwave digestion system until a clear solution is obtained.[15][23]

-

After cooling, quantitatively transfer the digestate to a volumetric flask and dilute to a known volume with deionized water. The final solution should typically have a low acid concentration (e.g., 1-5% nitric acid).[9]

-

-

Preparation of Standards and Quality Control Samples:

-

Prepare multi-element calibration standard solutions from certified single or multi-element primary standards.[9]

-

The standards should be matrix-matched to the samples, meaning they should contain the same type and concentration of acid.[24]

-

Prepare a calibration blank (acid matrix without analytes), a method blank (carried through the entire digestion process), and quality control (QC) samples (e.g., a certified reference material or a spiked sample).[22][25]

-

-

Instrument Setup and Analysis:

-

Turn on the ICP-AES instrument and allow the system to warm up and stabilize (typically 30 minutes).[25]

-

Ignite the plasma and perform any necessary instrument performance checks and wavelength calibrations as per the manufacturer's instructions.[25]

-

Perform a multi-point calibration by introducing the blank and the series of calibration standards into the plasma.[9]

-

Analyze the samples, interspersed with QC samples and calibration checks, to monitor instrument performance and drift.[24]

-

The instrument's software will measure the emission intensity for each element at its characteristic wavelength and use the calibration curve to calculate the concentration in the sample solution.

-

The final concentration in the original solid sample is calculated based on the initial sample weight and the final solution volume.

-

Caption: Experimental workflow for ICP-AES.

Applications in Research and Drug Development

Flame Photometry finds its niche in applications where the analysis of alkali and alkaline earth metals is the primary goal.

-

Clinical Chemistry: It is widely used for determining electrolyte levels (Na+, K+) in biological fluids like blood serum and urine, which is crucial for patient monitoring.[26]

-

Pharmaceutical Formulations: Used for quality control of oral rehydration salts (ORS) and other formulations where Na+ and K+ are active ingredients or excipients.[21]

-

Food and Beverage Industry: Analysis of mineral content for quality control and nutritional labeling.[20]

-

Environmental and Agricultural Science: Measuring Na+ and K+ in soil and water samples to assess fertility and salinity.[18]

ICP-AES is a more versatile and powerful technique, making it indispensable in modern drug development and research.

-

Elemental Impurity Analysis: ICP-AES is a key technique for complying with regulatory guidelines such as USP <232>/<233> and ICH Q3D for the control of elemental impurities in drug substances and products.

-

Characterization of Raw Materials: Quantifying the elemental composition of raw materials, excipients, and catalysts used in drug manufacturing.

-

Biomedical Research: Elemental profiling of biological tissues and fluids to study the role of metals in disease, discover biomarkers, and assess the distribution of metal-based drugs.

-

Cleaning Validation: Determining residual inorganic active ingredients or catalysts on manufacturing equipment.

Conclusion: Selecting the Right Tool for the Job

The choice between ICP-AES and flame photometry is dictated by the specific analytical needs of the laboratory.

Flame Photometry is a simple, rapid, and inexpensive technique ideal for the routine analysis of a limited number of elements (Na, K, Li, Ca) at relatively high concentrations.[19] Its low cost and ease of use make it a valuable tool for dedicated applications in clinical labs and for quality control of specific products.[7]

ICP-AES is a highly versatile, multi-element technique that offers superior sensitivity, a wider linear dynamic range, and higher throughput.[14][27] While the initial investment and operating costs are higher, its ability to analyze a vast majority of the periodic table simultaneously makes it the preferred method for comprehensive elemental analysis, regulatory compliance in the pharmaceutical industry, and advanced research applications.[10][28]

For researchers, scientists, and drug development professionals, understanding the fundamental differences, capabilities, and limitations of these two techniques is essential for selecting the most appropriate and cost-effective method to generate reliable and accurate elemental analysis data.

References

- 1. mrclab.com [mrclab.com]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. Flame Photometry (Theory) : Inorganic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 6. Atomic Absorption Spectroscopy and Flame Photometry | Springer Nature Experiments [experiments.springernature.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. scribd.com [scribd.com]

- 9. uwlab.webhosting.cals.wisc.edu [uwlab.webhosting.cals.wisc.edu]

- 10. Atomic Spectroscopy: Which Instrument to Choose? | Lab Manager [labmanager.com]

- 11. flamfotometer.se [flamfotometer.se]

- 12. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 13. horiba.com [horiba.com]

- 14. agilent.com [agilent.com]

- 15. yln.info [yln.info]

- 16. extranet.spectro.com [extranet.spectro.com]

- 17. researchgate.net [researchgate.net]

- 18. scribd.com [scribd.com]

- 19. egyankosh.ac.in [egyankosh.ac.in]

- 20. jpsbr.org [jpsbr.org]

- 21. ijprajournal.com [ijprajournal.com]

- 22. geoinfo.nmt.edu [geoinfo.nmt.edu]

- 23. documents.thermofisher.com [documents.thermofisher.com]

- 24. horizontal.ecn.nl [horizontal.ecn.nl]

- 25. scribd.com [scribd.com]

- 26. academic.oup.com [academic.oup.com]

- 27. Comparison of an inductively coupled plasma-atomic emission spectrometry method for the determination of calcium, magnesium, sodium, potassium, copper and zinc with atomic absorption spectroscopy and flame photometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. drawellanalytical.com [drawellanalytical.com]

Methodological & Application

Application Note: ICP-AES Sample Preparation for Water Quality Analysis

Introduction

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES), also known as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), is a robust and widely adopted analytical technique for determining the concentrations of various elements in water samples.[1][2] Its applications range from environmental monitoring and ensuring the safety of drinking water to controlling the quality of water used in industrial and pharmaceutical processes.[3][4] The accuracy and reliability of ICP-AES results are fundamentally dependent on meticulous sample preparation. This critical step aims to convert the sample into a homogenous liquid form, typically an acidic solution, suitable for introduction into the instrument's plasma, while minimizing contamination and potential interferences.[5]

This document provides detailed protocols for the preparation of water samples for the analysis of dissolved and total recoverable metals, primarily based on guidelines from established methods like the US EPA Method 200.7.[3][6][7]

Experimental Protocols

Proper sample preparation is crucial for accurate elemental analysis. The choice of protocol depends on the analytical objective: determining the concentration of dissolved metals or the total recoverable metals in the sample.

Protocol 1: Determination of Dissolved Metals

This protocol is used to determine the concentration of elements in a water sample that will pass through a 0.45 µm membrane filter.[8][9]

Methodology:

-

Sample Collection: Collect samples in pre-cleaned plastic or glass containers.[8]

-

Filtration: Immediately upon collection, filter the sample through a 0.45 µm membrane filter.[8][10] This step removes suspended particulate matter.

-